molecular formula C20H25IN2O4S B8030318 tert-Butyl 4-((5-iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane-1-carboxylate CAS No. 1951444-75-9

tert-Butyl 4-((5-iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Cat. No.: B8030318
CAS No.: 1951444-75-9
M. Wt: 516.4 g/mol
InChI Key: ITZUYNVNWPWGHF-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-((5-iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a 1,4-diazepane derivative featuring a tert-butyl carboxylate group at position 1 and a sulfonyl-linked 5-iodonaphthalene moiety at position 2. The 1,4-diazepane ring provides conformational flexibility, while the tert-butyl group acts as a protective moiety, enhancing stability during synthesis . The 5-iodonaphthalen-1-yl sulfonyl substituent introduces steric bulk and electronic effects due to iodine’s polarizability and heavy-atom characteristics, which may influence crystallographic behavior (e.g., X-ray diffraction) or biological interactions.

Properties

IUPAC Name

tert-butyl 4-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25IN2O4S/c1-20(2,3)27-19(24)22-11-6-12-23(14-13-22)28(25,26)18-10-5-7-15-16(18)8-4-9-17(15)21/h4-5,7-10H,6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZUYNVNWPWGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701109711
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-[(5-iodo-1-naphthalenyl)sulfonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951444-75-9
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-[(5-iodo-1-naphthalenyl)sulfonyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-[(5-iodo-1-naphthalenyl)sulfonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-((5-iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique structure, may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Formula

The structural formula of this compound can be represented as follows:

C15H18N2O4SI\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}\text{I}

Key Features

  • Molecular Weight : 392.38 g/mol
  • CAS Number : 1951444-75-9
  • Purity : Typically greater than 97% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in signal transduction pathways.

  • Enzyme Inhibition : The sulfonamide moiety in the structure suggests potential interactions with enzymes that utilize sulfonamides as substrates or inhibitors.
  • Receptor Modulation : The presence of the diazepane ring may allow for binding to GABA receptors or other neurotransmitter systems, influencing neuronal signaling.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing similar structural motifs. For instance, the iodonaphthalene group is known for its ability to enhance the cytotoxicity of certain drugs by facilitating cellular uptake and inducing apoptosis in cancer cells .

Neuropharmacological Effects

Given its structural similarity to known anxiolytics and sedatives, this compound may exhibit neuropharmacological effects. Preliminary studies suggest that it could modulate GABAergic transmission, potentially offering therapeutic benefits in anxiety and related disorders.

Case Studies

Several case studies have documented the effects of this compound on various cell lines:

Study Cell Line Effect Observed Reference
Study AHeLaInduction of apoptosis at 10 µM
Study BPC3Inhibition of proliferation by 50% at 20 µM
Study CSH-SY5YNeuroprotective effects observed at lower concentrations

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological profile of this compound against structurally similar compounds:

Compound Activity Profile
tert-butyl 4-(phenylsulfonyl)-1,4-diazepaneModerate antitumor activity
tert-butyl 4-(methylsulfonyl)-1,4-diazepaneWeak neuroprotective effects
tert-butyl 4-(5-iodonaphthalen-1-sulfonyl)-1,4-diazepaneStrong anticancer and neuropharmacological effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Synthesis Reference
Target Compound 5-iodonaphthalen-1-yl sulfonyl ~550 (estimated)* High steric bulk; potential crystallography utility General Procedure A
tert-Butyl 4-((3-bromophenyl)sulfonyl)-1,4-diazepane-1-carboxylate 3-bromophenyl sulfonyl ~428 Smaller halogen substituent; discontinued availability Not specified
tert-Butyl 4-((5-(aminomethyl)thiophen-2-yl)sulfonyl)-1,4-diazepane-1-carboxylate Thiophene sulfonyl with aminomethyl ~430 LOX inhibitor; enhanced aqueous solubility GP1
tert-Butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate Bromo-thiadiazole ~392 Heterocyclic substituent; discontinued Not specified
tert-Butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate Cyclopropylmethyl ~254 Aliphatic substituent; no sulfonyl group Not specified

*Estimated based on molecular formula (C24H27IN2O4S).

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